BH3I-2'

説明

特性

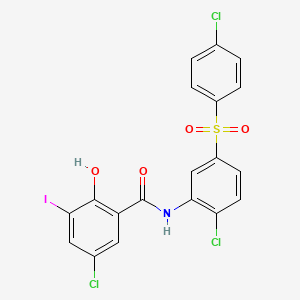

IUPAC Name |

5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQWEPDCQCNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364636 | |

| Record name | BH3I-2′ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315195-18-7 | |

| Record name | BH3I-2′ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of BH3I-2 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BH3I-2 is a small, cell-permeable molecule identified as a BH3 mimetic, a class of compounds designed to induce apoptosis by targeting anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. This guide provides a comprehensive overview of the mechanism of action of BH3I-2, focusing on its role in the intrinsic apoptotic pathway. We will delve into the signaling cascades it triggers, present available quantitative data, and provide detailed experimental protocols for studying its effects.

The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these opposing factions determines the cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins confers a survival advantage and resistance to conventional therapies. BH3 mimetics like BH3I-2 represent a promising therapeutic strategy by directly targeting these pro-survival gatekeepers and reactivating the cell's intrinsic death program.

Mechanism of Action of BH3I-2

BH3I-2 functions by mimicking the BH3 domain of pro-apoptotic "BH3-only" proteins. This allows it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, thereby disrupting their inhibitory interactions with pro-apoptotic effector proteins like Bax and Bak.[1]

The primary mechanism of BH3I-2-induced apoptosis involves the following key steps:

-

Inhibition of Anti-Apoptotic Bcl-2 Proteins: BH3I-2 competitively binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This prevents them from sequestering and inactivating pro-apoptotic proteins.

-

Activation of Pro-Apoptotic Effectors: The liberation of "activator" BH3-only proteins (like Bim) or the direct activation of Bax and Bak leads to their conformational change and subsequent oligomerization at the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak form pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.

-

Caspase Cascade Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.

-

Inner Mitochondrial Membrane Damage: In addition to MOMP, BH3I-2 has been shown to induce rapid damage to the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm), a process that occurs prior to cytochrome c release.[1]

Signaling Pathways

The signaling cascade initiated by BH3I-2 converges on the mitochondria, the central executioner of the intrinsic apoptotic pathway.

Quantitative Data

Quantitative data on the binding affinity of BH3I-2 for specific Bcl-2 family proteins is not extensively available in the public domain. However, data for the closely related compound, BH3I-1, is provided below as a reference. It is important to note that these values may not be directly representative of BH3I-2's binding profile.

Table 1: Binding Affinity (Ki) of BH3I-1 for Anti-apoptotic Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki, μM) |

| Bcl-2 | 1.14 |

| Bcl-xL | 5.86 |

| Bcl-w | 2.33 |

| Mcl-1 | 2.17 |

| A1 | 4.65 |

Data sourced from publicly available databases and may vary depending on the assay method.[2]

Table 2: Cellular Activity of BH3I-2

| Cell Line | Assay | IC50 / Effective Concentration | Incubation Time |

| Leukemic cells | Apoptosis Induction | Not specified | Not specified |

| Leukemic cells | Cytochrome c Release | Correlated with apoptosis sensitivity | Not specified |

| Various | Mitochondrial Membrane Potential Collapse | Not specified | Rapid |

Specific IC50 values for BH3I-2 across various cell lines are not consistently reported in the literature and are highly dependent on the cell line and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the pro-apoptotic mechanism of BH3I-2. Researchers should optimize these protocols for their specific cell lines and experimental setup.

Cell Viability Assay (MTT Assay)

This assay determines the effect of BH3I-2 on cell proliferation and viability.

Materials:

-

96-well flat-bottom plates

-

Cell culture medium

-

BH3I-2 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of BH3I-2 in cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest BH3I-2 treatment.

-

Treatment: Replace the medium in the wells with the medium containing the different concentrations of BH3I-2.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Cytochrome c Release Assay (Western Blotting)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

-

Cell culture dishes

-

BH3I-2

-

Mitochondria/Cytosol Fractionation Kit

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with BH3I-2 at the desired concentration and for various time points (e.g., 0, 2, 4, 8 hours). Include an untreated control.

-

Cell Harvesting and Fractionation: Harvest the cells and separate the cytosolic and mitochondrial fractions using a commercially available kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Analyze the band intensities to determine the relative amount of cytochrome c in the cytosolic and mitochondrial fractions. An increase in cytosolic cytochrome c and a corresponding decrease in mitochondrial cytochrome c indicates apoptosis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

-

24-well plates or other suitable culture vessels

-

BH3I-2

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with BH3I-2 at various concentrations for different time points.

-

JC-1 Staining: a. Remove the culture medium and wash the cells with PBS. b. Add JC-1 staining solution (typically 5-10 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases-3 and -7.

Materials:

-

96-well white-walled plates

-

BH3I-2

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with BH3I-2 as described for the cell viability assay.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: An increase in luminescence corresponds to an increase in caspase-3/7 activity.

Bax Activation Assay (Immunofluorescence)

This assay detects the conformational change of Bax that occurs upon its activation.

Materials:

-

Coverslips in 24-well plates

-

BH3I-2

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody specific for the activated conformation of Bax (e.g., 6A7 clone)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with BH3I-2.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.

-

Blocking: Block non-specific antibody binding with BSA solution.

-

Antibody Staining: a. Incubate with the primary antibody against activated Bax. b. Wash and incubate with the fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope. An increase in the fluorescence signal corresponding to the activated Bax antibody indicates apoptosis induction.

Conclusion

BH3I-2 is a valuable tool for studying the intricacies of the Bcl-2-regulated apoptotic pathway. As a BH3 mimetic, it directly engages the core apoptotic machinery, making it a potent inducer of cell death in susceptible cells. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific effects of BH3I-2 on various aspects of apoptosis, from the initial binding to anti-apoptotic proteins to the final execution by caspases. While more quantitative data on the specific binding affinities of BH3I-2 are needed, the available information and the methodologies outlined here provide a solid foundation for advancing our understanding of this compound and its potential therapeutic applications.

References

- 1. BH3-domain mimetic compound BH3I-2' induces rapid damage to the inner mitochondrial membrane prior to the cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Apoptotic Pathway: A Technical Guide to the Binding Affinity of BH3I-2' with Bcl-2 and Bcl-xL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the BH3 mimetic, BH3I-2', with the anti-apoptotic proteins Bcl-2 and Bcl-xL. Understanding this interaction is crucial for the development of novel cancer therapeutics that target the intrinsic apoptotic pathway. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways, presented in a clear and accessible format for researchers and drug development professionals.

Introduction to Bcl-2 Family and BH3 Mimetics

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these opposing factions dictates a cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.

BH3 mimetics are a class of small molecules designed to mimic the action of the pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Bim). These endogenous proteins initiate apoptosis by binding to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, thereby neutralizing their pro-survival function. This allows for the activation of pro-apoptotic effector proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death. BH3I-2' is a small molecule inhibitor that falls into this category of BH3 mimetics.

Quantitative Binding Affinity of BH3I-1 for Bcl-2 and Bcl-xL

Precise quantification of the binding affinity of BH3I compounds for their targets is essential for understanding their potency and selectivity. The following table summarizes the reported inhibition constants (Ki) for the interaction of a closely related compound, BH3I-1 , with Bcl-2 and Bcl-xL. These values were determined using fluorescence polarization assays.

| Compound | Target Protein | Inhibition Constant (Ki) |

| BH3I-1 | Bcl-2 | 1.14 µM |

| BH3I-1 | Bcl-xL | 5.86 µM |

| BH3I-1 | Bcl-xL | 2.4 µM[1] |

Note: The slight variation in Ki values for Bcl-xL may be attributed to different experimental conditions or assay formats.

Experimental Protocols

The determination of binding affinities for BH3 mimetics relies on robust and sensitive biophysical assays. Fluorescence polarization (FP) and Nuclear Magnetic Resonance (NMR) spectroscopy are two commonly employed techniques.

Fluorescence Polarization (FP) Competition Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It measures the change in the apparent size of a fluorescently labeled molecule as it binds to a larger, unlabeled partner. In the context of BH3I-2' and Bcl-2/Bcl-xL, a competition assay format is typically used.

Principle: A fluorescently labeled BH3 peptide (the "tracer") with known affinity for the Bcl-2 family protein is used. In the absence of a competitor, the tracer binds to the larger Bcl-2/Bcl-xL protein, resulting in a high polarization value due to the slower tumbling of the complex. When an unlabeled competitor, such as BH3I-2', is introduced, it competes with the tracer for binding to the Bcl-2 protein. This displacement of the tracer leads to a decrease in the polarization signal, as the free tracer tumbles more rapidly in solution. The IC50 value (the concentration of competitor required to displace 50% of the bound tracer) can then be determined and converted to a Ki value.

Workflow:

Figure 1: Workflow for a Fluorescence Polarization competition assay.

Methodology:

-

Reagents and Buffers:

-

Purified recombinant Bcl-2 or Bcl-xL protein.

-

Fluorescently labeled BH3 peptide tracer (e.g., FITC-Bak BH3).

-

BH3I-2' compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent to prevent non-specific binding).

-

-

Assay Procedure:

-

A fixed concentration of the Bcl-2/Bcl-xL protein and the fluorescent tracer are added to the wells of a microplate. The concentrations are optimized to ensure a significant polarization window between the free and bound tracer.

-

A serial dilution of the BH3I-2' compound is added to the wells.

-

The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the competitor (BH3I-2') concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the protein.

-

Signaling Pathway Context

BH3I-2' exerts its pro-apoptotic effect by modulating the intricate signaling network of the Bcl-2 family at the mitochondrial membrane.

Figure 2: Simplified signaling pathway of apoptosis induction by BH3I-2'.

In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester the pro-apoptotic effector proteins Bax and Bak, preventing their activation and subsequent oligomerization. Upon the introduction of a BH3 mimetic like BH3I-2', the inhibitor binds to the BH3-binding groove of Bcl-2 and Bcl-xL. This competitive binding displaces Bax and Bak, which are then free to homo-oligomerize and form pores in the outer mitochondrial membrane. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering the caspase cascade and executing programmed cell death.

Conclusion

The development of BH3 mimetics represents a significant advancement in targeted cancer therapy. A thorough understanding of the binding affinities and mechanisms of action of compounds like BH3I-2' is paramount for the rational design of more potent and selective inhibitors. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug developers working to harness the therapeutic potential of modulating the Bcl-2 family of proteins. Further investigation into the structural basis of the BH3I-2' interaction with Bcl-2 and Bcl-xL will undoubtedly pave the way for the next generation of apoptosis-inducing anti-cancer agents.

References

BH3I-2: A Technical Guide to its Effects on Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial outer membrane permeabilization (MOMP) is a critical, often irreversible step in the intrinsic pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic and anti-apoptotic members. The disruption of the delicate balance between these opposing factions is a key therapeutic strategy in oncology and other diseases characterized by aberrant apoptosis. BH3I-2 is a small molecule BH3 mimetic designed to modulate this balance by targeting the anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis. This technical guide provides an in-depth analysis of the effects of BH3I-2 on MOMP, including its mechanism of action, quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.

Mechanism of Action of BH3I-2

BH3I-2 functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins. These proteins induce apoptosis by binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.[1] This action neutralizes the anti-apoptotic proteins, liberating the pro-apoptotic effector proteins Bax and Bak. Once released, Bax and Bak can oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.

The consequences of BH3I-2-induced MOMP are twofold. Primarily, it leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, a multi-protein complex that activates caspase-9 and initiates the caspase cascade, ultimately leading to the execution of apoptosis.

Furthermore, studies have indicated that BH3I-2 not only triggers Bax-dependent cytochrome c release but also induces rapid damage to the inner mitochondrial membrane. This is observed as a swift collapse of the mitochondrial membrane potential (ΔΨm), a phenomenon that occurs prior to the release of cytochrome c.[1] This dual effect on both the outer and inner mitochondrial membranes underscores the potent pro-apoptotic activity of BH3I-2. The activity of BH3I-2 can be counteracted by the overexpression of anti-apoptotic proteins such as Bcl-2 or Bcl-xL, which can neutralize the effects of the compound on the inner mitochondrial membrane.[1]

Quantitative Data

| Anti-Apoptotic Protein | Ki (μM) for BH3I-1 |

| Bcl-2 | 1.14 |

| Bcl-xL | 5.86 |

| Bcl-w | 2.33 |

| Mcl-1 | 2.17 |

| A1 | 4.65 |

Note: This data is for BH3I-1 and is presented as an estimation of the binding profile of BH3I-2.[2]

Signaling Pathway and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: BH3I-2 inhibits anti-apoptotic Bcl-2 proteins, leading to MOMP.

Caption: Workflow for detecting BH3I-2-induced cytochrome c release.

Caption: Workflow for measuring changes in ΔΨm induced by BH3I-2.

Experimental Protocols

Cytochrome c Release Assay (Western Blotting)

This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of MOMP.

Materials:

-

Cell culture reagents

-

BH3I-2

-

Phosphate-buffered saline (PBS), ice-cold

-

Digitonin lysis buffer (e.g., 75 mM NaCl, 1 mM NaH2PO4, 8 mM Na2HPO4, 250 mM sucrose, 21 mM HEPES, pH 7.4, and 50-100 µg/mL digitonin)

-

Mitochondrial lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS, and protease inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-cytochrome c

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Gel imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired density and treat with various concentrations of BH3I-2 for the desired time points. Include a vehicle-treated control.

-

Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.

-

Plasma Membrane Permeabilization: Resuspend the cell pellet in a small volume of ice-cold digitonin lysis buffer. The concentration of digitonin needs to be optimized for the cell type to ensure permeabilization of the plasma membrane without disrupting the mitochondrial outer membrane. Incubate on ice for 5-10 minutes.

-

Separation of Cytosolic and Mitochondrial Fractions: Centrifuge the permeabilized cells at 10,000 x g for 10 minutes at 4°C.

-

The supernatant contains the cytosolic fraction. Carefully collect this and transfer to a new tube.

-

The pellet contains the mitochondria and other cellular debris.

-

-

Mitochondrial Lysis: Wash the mitochondrial pellet once with digitonin lysis buffer (without digitonin) and then resuspend in mitochondrial lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Analysis: Capture the chemiluminescent signal using an imaging system. An increase in the cytochrome c signal in the cytosolic fraction of BH3I-2-treated cells compared to the control indicates cytochrome c release.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol describes the measurement of changes in ΔΨm using a fluorescent potentiometric dye.

Materials:

-

Cell culture reagents

-

BH3I-2

-

Potentiometric fluorescent dye (e.g., Tetramethylrhodamine, Ethyl Ester (TMRE), Tetramethylrhodamine, Methyl Ester (TMRM), or JC-1)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels (e.g., plates for microscopy or tubes for flow cytometry). Treat cells with BH3I-2 at various concentrations and for different durations.

-

Dye Loading:

-

For TMRE/TMRM: Add the dye directly to the culture medium at a final concentration of 20-100 nM and incubate for 15-30 minutes at 37°C.

-

For JC-1: Add JC-1 at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.

-

-

Positive Control: In a separate sample, treat cells with FCCP (e.g., 10 µM) for 10-15 minutes to induce complete mitochondrial depolarization.

-

Fluorescence Measurement:

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity on a flow cytometer. For TMRE/TMRM, a decrease in red fluorescence indicates depolarization. For JC-1, a shift from red (J-aggregates in polarized mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence indicates a drop in ΔΨm.

-

Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope. A decrease in red fluorescence intensity (for TMRE/TMRM) or a shift from red to green fluorescence (for JC-1) in BH3I-2-treated cells compared to controls signifies a loss of ΔΨm.

-

-

Data Analysis: Quantify the change in fluorescence intensity or the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization induced by BH3I-2.

Conclusion

BH3I-2 is a potent inducer of mitochondrial outer membrane permeabilization, acting through the inhibition of anti-apoptotic Bcl-2 family proteins. Its ability to trigger both cytochrome c release and a rapid collapse of the mitochondrial membrane potential highlights its efficacy in promoting apoptosis. The experimental protocols and diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the effects of BH3I-2 and other BH3 mimetics on mitochondrial function and apoptosis. A thorough understanding of these mechanisms is crucial for the continued development of targeted therapies that exploit the intrinsic apoptotic pathway for the treatment of cancer and other diseases.

References

- 1. BH3-domain mimetic compound BH3I-2' induces rapid damage to the inner mitochondrial membrane prior to the cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boron Triiodide (BI₃)

Introduction

Boron triiodide (BI₃) is an inorganic compound composed of boron and iodine.[1] It is a strong Lewis acid and a versatile reagent in organic synthesis and materials science.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Boron triiodide possesses a trigonal planar molecular geometry.[4] In its crystalline form, it adopts a hexagonal crystal structure.[4] It is a colorless to pale yellow crystalline solid that is highly sensitive to moisture and air, readily hydrolyzing to form boric acid and hydroiodic acid.[1][4]

Table 1: Physical and Chemical Properties of Boron Triiodide (BI₃)

| Property | Value | Reference |

| Molecular Formula | BI₃ | [4] |

| Molar Mass | 391.52 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Density | 3.35 g/cm³ (at 50 °C) | [4] |

| Melting Point | 49.9 °C | [4] |

| Boiling Point | 210 °C | [4] |

| Solubility | Soluble in CCl₄, CS₂, benzene, chloroform; hydrolyzes in water | [4] |

| Crystal Structure | Hexagonal | [4] |

| Heat of Vaporization | 40.5 kJ/mol | [4] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -37.2 kJ/mol | [5] |

| Standard Molar Entropy (S⦵₂₉₈) | 200 J/mol·K | [5] |

| Heat Capacity (C) | 71 J/mol·K | [5] |

Lewis Acidity

Boron triiodide is a potent Lewis acid, exceeding the acidity of other boron trihalides in the order BI₃ > BBr₃ > BCl₃ > BF₃.[2] This trend is attributed to the weaker π-bonding between the boron p-orbital and the larger, more diffuse p-orbitals of the iodine atoms. This reduced back-bonding enhances the electron deficiency at the boron center, making it a stronger electron-pair acceptor.[2]

Experimental Protocols: Synthesis of Boron Triiodide

Several methods have been established for the synthesis of boron triiodide. Below are detailed protocols for common laboratory-scale preparations.

1. Reaction of Boron with Iodine

This direct method involves the reaction of elemental boron with iodine at elevated temperatures.[4]

-

Materials: Elemental boron powder, iodine crystals.

-

Procedure:

-

Combine elemental boron and iodine in a sealed reaction vessel.

-

Heat the mixture to 209.5 °C to initiate the reaction.[4]

-

The product, boron triiodide, is formed directly.

-

Purification can be achieved through sublimation.

-

2. Halide Exchange Reaction

This method involves the reaction of boron trichloride with hydroiodic acid at high temperatures.[4]

-

Materials: Boron trichloride (BCl₃), hydroiodic acid (HI).

-

Reaction: 3HI + BCl₃ → BI₃ + 3HCl[4]

-

Procedure:

-

Introduce boron trichloride and hydroiodic acid into a high-temperature reactor.

-

Maintain the high temperature required for the reaction to proceed.

-

Separate the gaseous hydrogen chloride byproduct from the solid boron triiodide.

-

3. Reaction of Lithium Borohydride with Iodine

This method offers an alternative route to boron triiodide.[4][6]

-

Materials: Lithium borohydride (LiBH₄), iodine (I₂), hexane (solvent).

-

Reaction: 3LiBH₄ + 8I₂ → 3LiI + 3BI₃ + 4H₂ + 4HI[4]

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve lithium borohydride in hexane.

-

Slowly add a solution of iodine in hexane to the lithium borohydride solution.

-

Reflux the mixture to drive the reaction to completion.[6]

-

The reaction produces lithium iodide, hydrogen gas, and hydrogen iodide as byproducts.[4]

-

Isolate the boron triiodide from the reaction mixture.

-

4. In Situ Generation

For many applications, boron triiodide can be generated in situ from sodium borohydride and iodine, which avoids the need to handle the highly reactive and moisture-sensitive compound directly.[2]

Key Reactions and Applications

Boron triiodide is a valuable reagent in organic chemistry, primarily for the cleavage of carbon-oxygen bonds in ethers, esters, and alcohols.[2][7] It is also utilized in materials science as a precursor for the synthesis of boron-based thin films and nanomaterials, such as boron nitride, through chemical vapor deposition (CVD).[2] Furthermore, it serves as a catalyst in various industrial processes, including coal liquefaction.[3]

Ether Cleavage

The cleavage of ethers is a classic application of boron triiodide. The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen atom of the ether, facilitating the cleavage of the C-O bond to yield alkyl iodides.[2]

Caption: Mechanism of ether cleavage by Boron Triiodide.

Orthoboronation of Aromatic Amines

Boron triiodide reacts with aromatic amines to form adducts that can undergo dehydrohalogenation.[2] This can lead to the formation of a B-C bond on the aromatic ring at the position ortho to the amino group, a process known as orthoboronation.[2]

Caption: Workflow for the orthoboronation of aromatic amines.

Synthesis of Boron Nitride Nanowires

Boron triiodide is a precursor in the chemical vapor deposition (CVD) synthesis of pure boron nitride (BN) nanowires.[2]

Caption: CVD synthesis of Boron Nitride nanowires.

Boron triiodide is a highly reactive and versatile compound with significant applications in synthetic chemistry and materials science. Its strong Lewis acidity and unique reactivity make it a valuable tool for researchers. Proper handling is essential due to its sensitivity to moisture and air.

References

The Interplay of BH3I-2' and the SUMOylation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the small molecule BH3I-2' and its interaction with the Small Ubiquitin-like Modifier (SUMO)ylation pathway. BH3I-2' is a known inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Recent evidence suggests that beyond its role in apoptosis, BH3I-2' indirectly modulates the SUMOylation landscape within the cell. This document synthesizes the current understanding of this interaction, presenting key experimental findings, detailed methodologies, and a conceptual framework for the underlying signaling pathways.

Introduction: BH3I-2' as a Bcl-2/Bcl-xL Inhibitor

BH3I-2' is a small molecule designed to mimic the BH3 domain of pro-apoptotic proteins, thereby competitively inhibiting the anti-apoptotic function of Bcl-2 and Bcl-xL.[1][2] By binding to the hydrophobic groove of these proteins, BH3I-2' disrupts their ability to sequester pro-apoptotic effector proteins like Bax and Bak, ultimately promoting the intrinsic pathway of apoptosis.

While the primary mechanism of BH3I-2' is centered on apoptosis regulation, studies have revealed an intriguing secondary effect on the post-translational modification process of SUMOylation.

The SUMOylation Pathway: A Brief Overview

SUMOylation is a dynamic and reversible post-translational modification where a SUMO protein is covalently attached to a lysine residue in a target protein. This process is critical for regulating a multitude of cellular processes, including transcriptional regulation, DNA repair, and protein stability. The pathway involves a cascade of enzymatic reactions:

-

Activation (E1): The heterodimeric E1 activating enzyme (SAE1/SAE2) activates the SUMO protein in an ATP-dependent manner.

-

Conjugation (E2): The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9.

-

Ligation (E3): An E3 ligase facilitates the transfer of SUMO from Ubc9 to the target protein.

-

Deconjugation: SUMO-specific proteases (SENPs) can reverse the process by removing SUMO from its substrate.

BH3I-2' and its Impact on SUMOylated Proteins

Research indicates that BH3I-2' does not directly inhibit the enzymes of the SUMOylation cascade. Instead, its effects are a consequence of its primary activity as a Bcl-2/Bcl-xL inhibitor. Treatment of cells with BH3I-2' leads to a significant redistribution of SUMOylated proteins.[1]

Specifically, a decrease in detergent-soluble SUMO-1 conjugated proteins is observed, coupled with an increase in the relative levels of detergent-insoluble SUMOylated proteins.[1] This shift is attributed to the translocation of SUMOylated proteins to nuclear structures known as Promyelocytic Leukemia (PML) nuclear bodies.[1] Within these bodies, the accumulated SUMOylated proteins are thought to be targeted for degradation by the proteasome.[1]

This phenomenon is not exclusive to BH3I-2' treatment. Knocking down the expression of Bcl-2 produces a similar alteration in the levels and compartmentalization of SUMOylated proteins, reinforcing the mechanistic link between Bcl-2 function and the SUMOylation pathway.[1]

Quantitative Data

| Inhibitor | Target Protein | Ki (μM) |

| BH3I-1 | Bcl-2 | 1.14 |

| Bcl-xL | 5.86 | |

| Bcl-w | 2.33 | |

| Mcl-1 | 2.17 | |

| A1 | 4.65 |

Table 1: Affinity (Ki) of the related inhibitor BH3I-1 for different anti-apoptotic Bcl-2 family members.

Signaling Pathways and Logical Relationships

The interplay between BH3I-2', the apoptosis pathway, and the SUMOylation pathway can be visualized as a series of interconnected events.

References

An In-depth Technical Guide to the Cellular Targets of BH3I-2' Beyond the Bcl-2 Family

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The small molecule BH3I-2' is a known inhibitor of the anti-apoptotic Bcl-2 family proteins, functioning as a BH3 mimetic to induce apoptosis in cancer cells. While its on-target effects on Bcl-2, Bcl-xL, and other family members are well-documented, a growing body of evidence suggests that BH3I-2' and related compounds influence a range of other cellular processes. This technical guide provides a comprehensive overview of the known and potential cellular targets of BH3I-2' beyond the canonical Bcl-2 family. We delve into its effects on the SUMOylation pathway, calcium homeostasis, mitochondrial integrity, and potential off-target interactions, presenting available quantitative data, detailed experimental protocols for investigating these effects, and signaling pathway diagrams to facilitate a deeper understanding of the compound's broader mechanism of action. This document is intended to serve as a valuable resource for researchers investigating the polypharmacology of BH3 mimetics and for professionals in the field of drug development seeking to understand the full spectrum of their biological activities.

Modulation of the SUMOylation Pathway

A significant non-canonical effect of BH3I-2' is its ability to alter the dynamics of protein SUMOylation. Studies have shown that treatment with BH3I-2' leads to a redistribution of proteins modified by SUMO (Small Ubiquitin-like Modifier).

BH3I-2' treatment results in a decrease in detergent-soluble SUMO-1-conjugated proteins and a corresponding increase in the levels of detergent-insoluble sumoylated proteins.[1] This is observed through immunofluorescence microscopy as an increase in the number and intensity of nuclear foci containing SUMO-1, SUMO-2, and SUMO-3.[1] The compound specifically affects conjugated SUMO, as a conjugation-incompetent SUMO-1 mutant is insensitive to BH3I-2' treatment.[1] This suggests that BH3I-2' may not directly inhibit the SUMOylation enzymes (E1, E2, E3 ligases) but rather influences the localization or degradation of already sumoylated proteins, leading to their accumulation in nuclear bodies such as PML and non-PML nuclear bodies.[1] Interestingly, the knockdown of Bcl-2 itself also alters the distribution of sumoylated proteins, suggesting a potential link between Bcl-2 function and the SUMOylation pathway.[1]

Currently, there is a lack of published quantitative data, such as inhibition constants (Ki) or IC50 values, for the direct effect of BH3I-2' on specific enzymes within the SUMOylation cascade. The observed effects are qualitative descriptions of changes in protein localization and solubility.

Protocol 1: Analysis of SUMO Conjugate Distribution by Western Blot

This protocol is designed to assess the effect of BH3I-2' on the solubility of SUMO-conjugated proteins in cultured cells.

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of BH3I-2' or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

-

Sequential Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a detergent-based buffer (e.g., RIPA buffer) to extract soluble proteins.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the detergent-soluble fraction.

-

Wash the remaining pellet with the lysis buffer.

-

Resuspend the pellet in a denaturing buffer (e.g., 2% SDS, 8 M urea) to solubilize the insoluble protein fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both soluble and insoluble fractions using a suitable protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against SUMO-1, SUMO-2/3, and a loading control (e.g., GAPDH for the soluble fraction, Histone H3 for the insoluble fraction).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Protocol 2: Immunofluorescence Staining for SUMO Foci

This protocol allows for the visualization and quantification of SUMO nuclear bodies in response to BH3I-2' treatment.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with BH3I-2' or vehicle control as described above.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate the cells with a primary antibody against SUMO-1 or SUMO-2/3 overnight at 4°C.

-

Wash the cells with PBST.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the number and intensity of SUMO foci per nucleus using image analysis software (e.g., ImageJ).

-

Disruption of Cellular Calcium Homeostasis

BH3 mimetics, including BH3I-2', have been implicated in the modulation of intracellular calcium (Ca2+) signaling, a critical process in both cell survival and apoptosis.

The primary mechanism by which Bcl-2 family proteins regulate Ca2+ is through their interaction with the Inositol 1,4,5-trisphosphate receptor (IP3R) located on the endoplasmic reticulum (ER) membrane. Anti-apoptotic proteins like Bcl-2 can bind to and inhibit the IP3R, thereby suppressing the release of Ca2+ from the ER into the cytosol. By inhibiting Bcl-2, BH3I-2' is thought to disrupt this interaction, leading to an increase in IP3R-mediated Ca2+ release. This elevated cytosolic Ca2+ can then be taken up by the mitochondria, leading to mitochondrial stress and the initiation of apoptosis. Additionally, some evidence suggests that BH3 mimetics may influence the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping Ca2+ back into the ER. However, direct interaction of BH3I-2' with SERCA has not been demonstrated.

To date, no direct binding affinities or inhibition constants for BH3I-2' with either IP3R or SERCA have been reported in the literature. The observed effects on calcium signaling are likely a downstream consequence of its primary activity against Bcl-2 family proteins.

Protocol 3: Live-Cell Calcium Imaging

This protocol measures changes in intracellular Ca2+ concentration in response to BH3I-2' using a fluorescent Ca2+ indicator.

-

Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Load the cells with a Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

-

-

Microscopy and Data Acquisition:

-

Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

-

Acquire a baseline fluorescence signal for a few minutes.

-

Add BH3I-2' at the desired concentration and continue to record the fluorescence signal over time.

-

As a positive control, at the end of the experiment, add a Ca2+ ionophore (e.g., ionomycin) to elicit a maximal Ca2+ response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) over time.

-

Quantify parameters such as the peak amplitude of the Ca2+ transient and the area under the curve.

-

Protocol 4: In Vitro SERCA Activity Assay

This protocol can be adapted to test for direct inhibitory effects of BH3I-2' on SERCA pump activity using isolated ER microsomes or purified SERCA.

-

Reagent Preparation:

-

Isolate ER microsomes from a suitable cell or tissue source.

-

Prepare an assay buffer containing ATP, Mg2+, and a Ca2+ buffering system (e.g., EGTA) to control the free Ca2+ concentration.

-

-

Assay Procedure:

-

Pre-incubate the microsomes with various concentrations of BH3I-2' or a known SERCA inhibitor (e.g., thapsigargin) as a positive control.

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis, which is coupled to Ca2+ transport. This can be done by measuring the production of inorganic phosphate (Pi) using a colorimetric assay (e.g., Malachite green assay) or by using a coupled enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

-

-

Data Analysis:

-

Calculate the specific activity of SERCA in the presence of different concentrations of BH3I-2'.

-

If inhibition is observed, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the BH3I-2' concentration.

-

References

In Silico Modeling of the BH3I-2' and Bcl-xL Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the BH3 mimetic inhibitor, BH3I-2', and the anti-apoptotic protein Bcl-xL. This document outlines the core principles, experimental methodologies, and computational workflows relevant to understanding and predicting this critical protein-ligand interaction for applications in cancer drug discovery.

Introduction to Bcl-xL and the Intrinsic Apoptosis Pathway

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, a programmed cell death mechanism crucial for tissue homeostasis.[1] This family is comprised of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] Anti-apoptotic proteins, such as Bcl-xL, prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma), thereby preventing the activation of the effector proteins Bax and Bak.[2][3] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-xL is a key mechanism of survival and resistance to therapy, making them attractive targets for drug development.[4]

BH3 mimetics are a class of small molecules designed to mimic the function of BH3-only proteins. They bind to the hydrophobic groove on the surface of anti-apoptotic proteins, displacing the pro-apoptotic BH3-only proteins and thereby initiating the apoptotic cascade.[5] BH3I-2' is a known inhibitor that targets this BH3-binding pocket on Bcl-xL and Bcl-2.[6]

Quantitative Data: Binding Affinity of BH3I-1 with Bcl-xL

The following table summarizes the reported binding affinity of BH3I-1, a close analog of BH3I-2', with Bcl-xL. It is important to note that while structurally similar, slight variations between BH3I-1 and BH3I-2' may result in different binding affinities. The data presented here is for BH3I-1 and serves as a strong reference for the expected potency of BH3I-2'.

| Inhibitor | Target Protein | Assay Type | Binding Affinity (Ki) | Reference |

| BH3I-1 | Bcl-xL | Fluorescence Polarization | 2.4 ± 0.2 µM | [7][8] |

| BH3I-1 | Bcl-xL | NMR Analysis | 7.8 ± 0.9 µM | [7] |

Experimental Protocols

Determination of Binding Affinity using Fluorescence Polarization

Fluorescence Polarization (FP) is a widely used technique to measure molecular interactions in solution.[9] It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (protein), the tumbling rate slows down, leading to an increase in the polarization of the emitted light.

Protocol for Ki Determination of BH3I-2' against Bcl-xL:

-

Reagents and Materials:

-

Purified recombinant human Bcl-xL protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

-

BH3I-2' compound of varying concentrations.

-

Assay Buffer: 20 mM Na2HPO4 (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.05% pluronic acid.[10]

-

Black, low-binding 96-well or 384-well plates.

-

A plate reader equipped with fluorescence polarization optics.

-

-

Assay Procedure:

-

Prepare a solution of the fluorescently labeled BH3 peptide and Bcl-xL in the assay buffer. The concentrations should be optimized, but a starting point could be 15 nM peptide and 100 nM Bcl-xL.[10]

-

Add increasing concentrations of the unlabeled competitor, BH3I-2', to the wells of the microplate.

-

Add the Bcl-xL and fluorescent peptide mixture to the wells.

-

Include control wells containing only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and Bcl-xL without any competitor (for maximum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

The inhibition constant (Ki) can be calculated from the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is the dissociation constant of the fluorescent ligand for the protein.

-

In Silico Modeling: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex.[11] It is widely used in drug discovery to predict the binding mode and affinity of small molecules to protein targets.

Protocol for Docking BH3I-2' to Bcl-xL:

-

Software and Resources:

-

Preparation of the Receptor (Bcl-xL):

-

Download the crystal structure of Bcl-xL from the PDB.

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

-

Preparation of the Ligand (BH3I-2'):

-

Obtain the 2D structure of BH3I-2' and convert it to a 3D structure using a molecule builder or online tool.

-

Perform energy minimization of the ligand structure.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on Bcl-xL. This is typically the hydrophobic groove where the BH3 domain of pro-apoptotic proteins binds.[15]

-

Set up the grid box to encompass the defined binding site.

-

Run the docking algorithm to generate a series of possible binding poses for BH3I-2'.

-

The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most likely binding mode.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

-

The docking score provides a qualitative estimate of the binding affinity.

-

In Silico Modeling: Molecular Dynamics Simulation

Molecular Dynamics (MD) simulation is a computational method for studying the physical movement of atoms and molecules. For protein-ligand complexes, MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the detailed energetic contributions to binding.

Protocol for MD Simulation of the BH3I-2'/Bcl-xL Complex:

-

Software and Resources:

-

System Preparation:

-

Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration (NVT and NPT):

-

Perform a short simulation under constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein and ligand while they are restrained.

-

Perform a subsequent simulation under constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the density of the system.

-

-

Production MD: Run the main simulation for a desired length of time (e.g., 100 ns or more) without restraints. Trajectories (snapshots of the system at regular intervals) are saved for analysis.

-

-

Analysis of Trajectories:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between BH3I-2' and Bcl-xL over the course of the simulation.

-

Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

-

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Bcl-2 family signaling pathway leading to apoptosis.

Caption: General workflow for in silico modeling of protein-ligand interactions.

Caption: Mechanism of Bcl-xL inhibition by BH3I-2'.

References

- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 4. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Profiling small molecule inhibitors against helix–receptor interactions: the Bcl-2 family inhibitor BH3I-1 potently inhibits p53/hDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

Methodological & Application

Application Notes and Protocols for BH3I-2' Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BH3I-2' is a small molecule inhibitor belonging to the class of BH3 mimetics. These compounds are designed to mimic the function of the BH3 domain of pro-apoptotic Bcl-2 family proteins.[1][2][3] The primary mechanism of action for BH3I-2', as with other BH3 mimetics, is to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[1][2] This binding disrupts the interaction between anti-apoptotic and pro-apoptotic proteins (e.g., Bax, Bak), leading to the activation of the mitochondrial apoptotic pathway and subsequent cancer cell death.[1][4][5] BH3I-2' is an analog of BH3I-2 and has been shown to inhibit mitochondrial respiration and induce both caspase-dependent and -independent apoptosis.[1] Assaying the effect of BH3I-2' on cell viability is a critical step in evaluating its potential as a therapeutic agent.

Application Notes

The BH3I-2' cell viability assay is a fundamental tool for:

-

Screening and Drug Discovery: Evaluating the cytotoxic effects of BH3I-2' on various cancer cell lines to identify sensitive and resistant types.

-

Determination of IC50 Values: Quantifying the concentration of BH3I-2' required to inhibit 50% of cell growth or viability, a key parameter for assessing drug potency.

-

Mechanism of Action Studies: Investigating the downstream effects of Bcl-2 family inhibition and the induction of apoptosis.

-

Combination Therapy Studies: Assessing the synergistic or additive effects of BH3I-2' when used in combination with other anticancer agents.[2]

Quantitative Data Summary

The following table summarizes the binding affinities and cellular activities of several well-characterized BH3 mimetics that target the Bcl-2 family of proteins. This data provides a comparative context for the expected potency of compounds like BH3I-2'.

| Compound | Target Protein(s) | Binding Affinity (K_i) | Cell-Based Assay IC50/EC50 | Reference |

| BH3I-1 | Bcl-xL | 2.4 µM | Not consistently reported | [6] |

| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | EC50: 30.3 nM (Bcl-2), 78.7 nM (Bcl-xL) | Varies by cell line | [7] |

| Venetoclax (ABT-199) | Bcl-2 | <0.01 nM | Varies by cell line | [7] |

| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | K_i: ≤1 nM | Varies by cell line | [7] |

| Obatoclax (GX15-070) | Pan-Bcl-2 inhibitor | K_i: 0.22 µM | Varies by cell line | [1][7] |

| Gossypol | Bcl-2, Bcl-xL, Mcl-1 | IC50: 0.4 µM (Bcl-xL), 10 µM (Bcl-2) | Varies by cell line | [1][7] |

Experimental Protocols

Several methods can be employed to assess cell viability following treatment with BH3I-2'. The Resazurin assay is a sensitive, reliable, and straightforward method.[8][9]

Protocol 1: Resazurin-Based Cell Viability Assay

This protocol details the steps for determining cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[9][10]

Materials:

-

BH3I-2' compound

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[10]

-

Appropriate cancer cell line(s)

-

Complete cell culture medium

-

96-well opaque-walled tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Microplate fluorometer or spectrophotometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is above 90%.

-

Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 for suspension cells) in 100 µL of complete culture medium.[8]

-

Include wells with medium only for background control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of BH3I-2' in DMSO.

-

Perform serial dilutions of the BH3I-2' stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared BH3I-2' dilutions or vehicle control. For suspension cells, add the compound dilutions directly.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Resazurin Addition and Incubation:

-

After the treatment period, add 10-20 µL of the resazurin solution to each well, including the background control wells.[8][10]

-

Gently mix the plate on an orbital shaker for 30 seconds.

-

Return the plate to the incubator and incubate for 1-4 hours. The optimal incubation time should be determined empirically for each cell line.[10]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average fluorescence/absorbance value of the background control wells from all other wells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

-

% Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the log of the BH3I-2' concentration to generate a dose-response curve and determine the IC50 value.

-

Alternative Protocol: MTT/MTS Assay

The MTT and MTS assays are also common methods for assessing cell viability. These assays measure the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells.[11]

Brief Protocol:

-

Seed and treat cells with BH3I-2' as described above in a standard 96-well plate.

-

After the incubation period, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well.[11]

-

Incubate for 1-4 hours at 37°C.[11]

-

For the MTT assay, a solubilization solution (e.g., 100 µL of DMSO or a specialized detergent) must be added to dissolve the formazan crystals.[11] The MTS assay does not require this step.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate spectrophotometer.

-

Calculate the percentage of cell viability as described for the Resazurin assay.

Visualizations

Caption: BH3I-2' Signaling Pathway.

Caption: Experimental Workflow for Cell Viability Assay.

References

- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. biotium.com [biotium.com]

- 9. mdpi.com [mdpi.com]

- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Caspase Activation Assays Using BH3I-2'

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-xL, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[2] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[3]

BH3 mimetics are a class of small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[4] These compounds, including the BH3I series, bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby disrupting their interaction with pro-apoptotic partners.[5] This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4]

BH3I-2' is a member of the BH3-mimetic class of compounds that can be utilized to induce apoptosis, presumably by inhibiting anti-apoptotic Bcl-2 family proteins like Bcl-xL. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and can be quantified to assess the efficacy of compounds like BH3I-2'.[6]

These application notes provide a comprehensive overview and detailed protocols for utilizing BH3I-2' in caspase activation assays. Due to the limited availability of specific quantitative data for BH3I-2', information from the closely related compound BH3I-1 is provided as a reference for the broader class of BH3I compounds. Researchers should note that protocols may require optimization for their specific cell lines and experimental conditions.

Data Presentation

Quantitative data on the binding affinity of the related compound BH3I-1 to various Bcl-2 family members is summarized below. This information is crucial for understanding its potential mechanism of action and for interpreting experimental results. It is important to note that BH3I-1 has been reported to have off-target effects, including inhibition of the p53/hDM2 interaction.[7]

Table 1: Binding Affinity of BH3I-1 for Anti-apoptotic Bcl-2 Family Proteins

| Target Protein | Binding Affinity (K_i, µM) | Assay Method |

|---|---|---|

| Bcl-xL | 2.4 ± 0.2 | Fluorescence Polarization |

| Bcl-xL | 7.8 ± 0.9 | NMR |

| p53/MDM2 | 5.3 (K_d) | Fluorescence Polarization |

[Data for BH3I-1 is presented as a reference for the BH3I class of compounds.][5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of BH3I-2'-Induced Caspase Activation

The diagram below illustrates the proposed mechanism of action for BH3I-2' in inducing apoptosis. By inhibiting Bcl-xL, BH3I-2' disrupts the sequestration of pro-apoptotic proteins Bax and Bak, leading to their activation and the initiation of the caspase cascade.

References

- 1. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New dimension in therapeutic targeting of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BCL-2 protein family, BH3-mimetics and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. abcam.com [abcam.com]

- 7. Profiling small molecule inhibitors against helix–receptor interactions: the Bcl-2 family inhibitor BH3I-1 potently inhibits p53/hDM2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BH3I-2' in Co-Immunoprecipitation of Bcl-2 Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BH3I-2', a small-molecule inhibitor of Bcl-2 and Bcl-xL, for the study of Bcl-2 protein complexes through co-immunoprecipitation (Co-IP). This document includes an overview of the underlying principles, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of Bcl-2 protein-protein interactions.

Introduction to BH3I-2' and Bcl-2 Family Interactions

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3][4][5] The family includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[6] The balance between these opposing factions dictates the cell's fate. Anti-apoptotic Bcl-2 proteins function by sequestering pro-apoptotic members, preventing them from initiating the apoptotic cascade. This interaction is mediated by the binding of the BH3 (Bcl-2 Homology 3) domain of pro-apoptotic proteins to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins.[1][2]

BH3I-2' is a small-molecule inhibitor that has been identified to bind to the hydrophobic groove of the BH3 domain on the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7][8] By occupying this groove, BH3I-2' competitively inhibits the binding of pro-apoptotic BH3-only proteins, leading to their release and the subsequent initiation of apoptosis. This property of BH3I-2' can be leveraged in co-immunoprecipitation experiments to probe the composition of Bcl-2 complexes and to study the disruption of these interactions.

Mechanism of Action for Co-Immunoprecipitation

In a typical Co-IP experiment designed to study Bcl-2 interactions, an antibody targeting Bcl-2 is used to pull down Bcl-2 and any associated proteins from a cell lysate. By pre-treating the cells with BH3I-2', the interactions between Bcl-2 and its BH3-domain-containing binding partners are disrupted. Consequently, these binding partners will be less abundant in the Bcl-2 immunoprecipitate compared to untreated control cells. This difference can be visualized and quantified by subsequent analysis, such as Western blotting.

Quantitative Data: Binding Affinities of BH3 Mimetics

| Inhibitor | Bcl-2 (Ki, µM) | Bcl-xL (Ki, µM) | Bcl-w (Ki, µM) | Mcl-1 (Ki, µM) | A1 (Ki, µM) |

| BH3I-1 | 1.14 | 5.86 | 2.33 | 2.17 | 4.65 |

| ABT-737 | 0.12 | 0.064 | 0.024 | >20 | >20 |

| ABT-263 | >0.001 | >0.0005 | >0.001 | 0.55 | 0.34 |

Table 1: Binding affinities (Ki) of selected BH3 mimetics for anti-apoptotic Bcl-2 family proteins. Data for BH3I-1 and other inhibitors are provided for comparative purposes.[9]

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction

This protocol outlines the preparation of whole-cell lysates suitable for co-immunoprecipitation.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other non-ionic detergent), protease inhibitor cocktail, phosphatase inhibitor cocktail.

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the desired concentration of BH3I-2' or vehicle control for the appropriate time.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP Lysis Buffer to the plate.

-

Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Co-Immunoprecipitation of Bcl-2 Complexes

This protocol describes the immunoprecipitation of Bcl-2 and its interacting partners.

Materials:

-

Cleared cell lysate (from Protocol 1)

-

Anti-Bcl-2 antibody (IP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

-

Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or 1x SDS-PAGE sample buffer

Procedure:

-

Pre-clear the lysate by adding 20 µL of Protein A/G beads to 1 mg of total protein and incubating for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

-

To the pre-cleared lysate, add 2-5 µg of the anti-Bcl-2 antibody or the isotype control IgG.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-